
N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, also known as AldrichCPR, is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.3 g/mol. This compound is characterized by the presence of a benzyl group, a cyano group, and a hydroxyphenyl group attached to a propenamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide typically involves the reaction of benzylamine with 4-hydroxybenzaldehyde in the presence of a cyanide source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amide derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparaison Avec Des Composés Similaires
N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide can be compared with other similar compounds, such as:
N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide: This compound has an ethoxy group instead of a hydroxy group, leading to different chemical and biological properties.
N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide:
The uniqueness of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Propriétés
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-11-15(10-13-6-8-16(20)9-7-13)17(21)19-12-14-4-2-1-3-5-14/h1-10,20H,12H2,(H,19,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZSMPYPDOOCC-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7748064.png)
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7748074.png)
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7748077.png)
![butan-2-yl 2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B7748093.png)
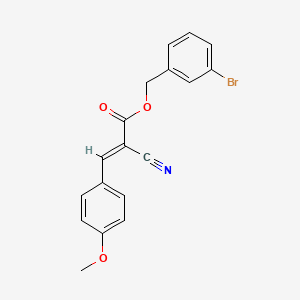
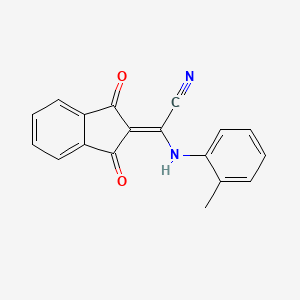
![4-Hydroxy-3-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]chromen-2-one](/img/structure/B7748105.png)
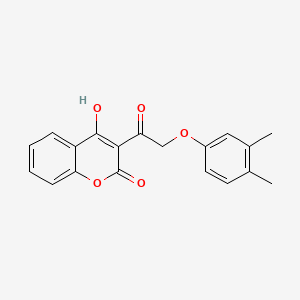
![4-Hydroxy-3-[2-(4-propan-2-ylphenoxy)acetyl]chromen-2-one](/img/structure/B7748122.png)
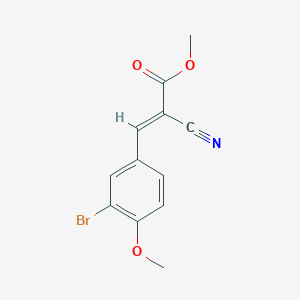
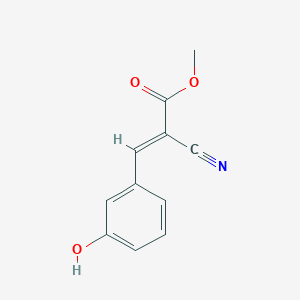
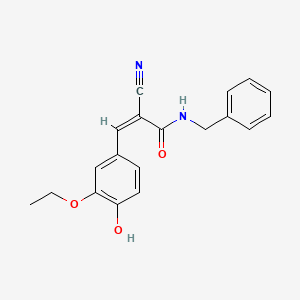
![1-[7-(5-Bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B7748151.png)
![1-[7-(4-Hexoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B7748155.png)
